molecular formula C15H18O3 B5707531 3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one

3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one

Cat. No. B5707531
M. Wt: 246.30 g/mol
InChI Key: FFMCBKIRZOFZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one, also known as Silymarin, is a flavonoid compound derived from the milk thistle plant (Silybum marianum). Silymarin has been extensively studied for its potential therapeutic effects on various diseases due to its antioxidant, anti-inflammatory, and hepatoprotective properties.

Mechanism of Action

3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one's mechanism of action is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. It has been shown to increase the activity of antioxidant enzymes, scavenge free radicals, and inhibit inflammatory cytokines. 3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one also modulates various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduces lipid peroxidation. It also inhibits the activity of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. In addition, it modulates various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one has several advantages for lab experiments, including its availability, low toxicity, and well-established pharmacokinetics. However, its low solubility in water and variable purity can pose challenges in experimental design and interpretation.

Future Directions

There are several potential future directions for research on 3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one. These include:
1. Investigating its potential therapeutic effects on other diseases, such as cardiovascular disease, respiratory disease, and autoimmune disorders.
2. Exploring its mechanism of action in greater detail, including its interactions with specific signaling pathways and cellular targets.
3. Developing novel formulations of 3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one to improve its solubility and bioavailability.
4. Conducting clinical trials to evaluate its safety and efficacy in humans.
5. Studying its potential synergistic effects with other natural compounds or conventional drugs.
Conclusion:
In conclusion, 3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one is a flavonoid compound derived from the milk thistle plant that has been extensively studied for its potential therapeutic effects on various diseases. Its antioxidant, anti-inflammatory, and hepatoprotective properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.

Synthesis Methods

3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one can be extracted from the seeds of the milk thistle plant using various methods, including Soxhlet extraction, maceration, and supercritical fluid extraction. The extracted compound can be further purified using column chromatography or recrystallization.

Scientific Research Applications

3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic effects on various diseases, including liver diseases, cancer, diabetes, and neurological disorders. Its antioxidant and anti-inflammatory properties have been shown to protect the liver from damage caused by toxins, alcohol, and viral infections. 3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one has also been shown to inhibit the growth of cancer cells and reduce the side effects of chemotherapy. In addition, it has been studied for its potential neuroprotective effects in Alzheimer's and Parkinson's disease.

properties

IUPAC Name

7-methoxy-4-methyl-3-(2-methylpropyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9(2)7-13-10(3)12-6-5-11(17-4)8-14(12)18-15(13)16/h5-6,8-9H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMCBKIRZOFZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one

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